molecular formula C37H33N3O13S2 B15091921 Alexa Fluor 568 ortho-isomer

Alexa Fluor 568 ortho-isomer

Katalognummer: B15091921
Molekulargewicht: 791.8 g/mol
InChI-Schlüssel: DJLBKHHGFYXTRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is known for its unique chemical structure and properties, making it valuable in various applications, particularly in the field of fluorescence microscopy and imaging.

Vorbereitungsmethoden

The synthesis of A524905 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial production methods for A524905 are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

A524905 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

A524905 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of A524905 primarily involves its interaction with biological molecules through its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property allows researchers to track and visualize the compound in biological systems. The molecular targets and pathways involved include binding to proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .

Vergleich Mit ähnlichen Verbindungen

A524905 can be compared with other fluorescent dyes such as Alexa Fluor 568 and Fluorescein isothiocyanate (FITC). While all these compounds are used for similar applications, A524905 is unique due to its specific chemical structure, which provides distinct fluorescence characteristics. Similar compounds include:

A524905 stands out due to its unique combination of functional groups, which provide specific advantages in certain experimental conditions.

Eigenschaften

Molekularformel

C37H33N3O13S2

Molekulargewicht

791.8 g/mol

IUPAC-Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid

InChI

InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51)

InChI-Schlüssel

DJLBKHHGFYXTRY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.